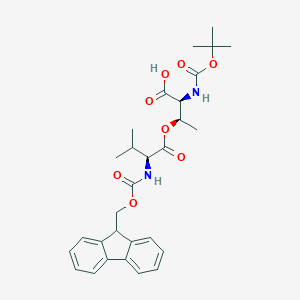

Boc-Thr(Fmoc-Val)-OH

Descripción general

Descripción

The compound tert-butoxycarbonyl-threonine-(9-fluorenylmethyloxycarbonyl-valine)-hydroxyl is a protected dipeptide used in solid-phase peptide synthesis. It contains two amino acids, threonine and valine, each protected by different groups to prevent unwanted reactions during synthesis. The tert-butoxycarbonyl group protects the amino group of threonine, while the 9-fluorenylmethyloxycarbonyl group protects the amino group of valine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Solid-Phase Peptide Synthesis (SPPS): The synthesis of typically involves SPPS. The process begins with the attachment of the first amino acid (valine) to a solid resin. The group is removed using piperidine, exposing the amino group for the next coupling reaction.

Coupling Reaction: The second amino acid (threonine) is then coupled to the exposed amino group of valine using a coupling reagent such as and . The group protects the amino group of threonine during this reaction.

Cleavage and Deprotection: After the peptide chain is synthesized, the compound is cleaved from the resin and the protecting groups are removed using a mixture of trifluoroacetic acid, water, and scavengers like triisopropylsilane.

Industrial Production Methods: Industrial production of tert-butoxycarbonyl-threonine-(9-fluorenylmethyloxycarbonyl-valine)-hydroxyl follows similar steps but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency.

Análisis De Reacciones Químicas

Deprotection Reactions

The compound undergoes sequential deprotection to expose amino groups for peptide elongation:

Fmoc Group Removal

- Reagent : 20–30% piperidine in dimethylformamide (DMF)

- Mechanism : Base-induced β-elimination releases the Fmoc group from valine’s α-amino group .

- Kinetics : Complete deprotection occurs within 5–10 minutes at room temperature .

Boc Group Removal

- Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 50% v/v)

- Mechanism : Acidolysis cleaves the tert-butoxycarbonyl group from threonine .

- Side Reactions : Minimal side-chain degradation under controlled conditions (0–4°C, 1–2 hours) .

Table 1 : Comparison of Deprotection Conditions

| Protecting Group | Reagent | Time (min) | Temperature | Efficiency (%) |

|---|---|---|---|---|

| Fmoc | 30% Piperidine/DMF | 10 | RT | >99 |

| Boc | 50% TFA/DCM | 120 | 0–4°C | 98 |

Coupling Reactions

Activation of the carboxyl group enables peptide bond formation:

Activation Reagents

- HATU/DIPEA : Preferred for sterically hindered residues (e.g., 150 equiv HATU, 170 equiv DIPEA) .

- DMTMM : Forms stable intermediates but requires scavengers (e.g., triisopropylsilane) to prevent side products .

Coupling Efficiency

- Typical Yield : >95% with HATU in sodium borate buffer (pH 3.32) .

- Challenges : Low efficiency (54%) observed with Fmoc-His(2-Ns)-OH due to β-elimination .

Table 2 : Coupling Reagent Performance

| Reagent | Solvent System | Conversion (%) | Byproduct Formation |

|---|---|---|---|

| HATU/DIPEA | H₂O:MeCN:DMSO (6:3:1) | 89 | <5% |

| DMTMM | DCM | 76 | 10–15% |

Cleavage from Resin

Final cleavage releases the peptide from the solid support:

- Reagent : TFA/water/triisopropylsilane (95:2.5:2.5 v/v)

- Conditions : 2–4 hours at room temperature .

- Outcome : Simultaneous removal of Boc and resin linkage with >90% purity .

β-Elimination

- Cause : Base-sensitive Thr/Ser residues during Fmoc deprotection .

- Solution : Use isoacyl dipeptides (e.g., Boc-Thr(Fmoc-Val)-OH) to prevent elimination .

Oxyma-B Adduct Formation

- Observation : Cyclic byproducts form during carbodiimide-mediated activation .

- Resolution : Optimize stoichiometry (1:1.2 amino acid/Oxyma-B ratio) .

Key Research Findings

- Orthogonal Stability : Boc remains intact during Fmoc deprotection, enabling sequential synthesis .

- Inhibitor Activity : Fmoc-Val derivatives show selective butyrylcholinesterase inhibition (Kᵢ = 150 µM) .

- Thermal Stability : Fmoc-His(Boc)-OH resists discoloration under atmospheric conditions (>99% purity after 10 days) .

Aplicaciones Científicas De Investigación

Solid-Phase Peptide Synthesis (SPPS)

Boc-Thr(Fmoc-Val)-OH is primarily used in Solid-Phase Peptide Synthesis, a method that allows for the efficient assembly of peptides. The process involves several key steps:

- Attachment to Resin : The Fmoc-Valine is first attached to a solid resin.

- Deprotection : The Fmoc group is removed using piperidine, exposing the amino group for subsequent coupling.

- Coupling Reaction : Threonine is then coupled to the exposed amino group of valine using a coupling reagent.

- Cleavage and Deprotection : Finally, the peptide chain is cleaved from the resin, and protecting groups are removed using a mixture of trifluoroacetic acid and other scavengers.

This method allows for high purity and yield of synthesized peptides, making this compound a valuable building block in peptide chemistry .

Antimicrobial Peptides

Recent studies have highlighted the potential of peptides synthesized using this compound in developing new antimicrobial agents. For instance, a series of peptides were synthesized and tested against various bacterial strains, demonstrating significant antimicrobial activity. This suggests that this compound can be pivotal in creating novel antibiotics .

Antiviral Peptides

Another area of application involves antiviral peptides derived from Fmoc-protected amino acids like threonine. Research indicated that peptides synthesized with this compound exhibited promising results against viral replication in cell cultures, particularly against HIV. This underscores its potential utility in antiviral drug development .

This compound plays a critical role in producing bioactive peptides due to its unique structural features. The protective groups facilitate selective reactions that are essential for creating functional peptides with specific biological activities. Some notable applications include:

- Inhibition Studies : Research has shown that modifications to amino acids can lead to inhibitors with higher affinities for enzymes like butyrylcholinesterase (BChE), showcasing the compound's versatility in designing enzyme inhibitors .

- Peptide Aggregation Prevention : Isoacyl dipeptides like this compound have been developed to prevent aggregation during Fmoc-SPPS, enhancing the efficiency and quality of peptide synthesis .

Case Studies

| Case Study | Description | Findings |

|---|---|---|

| Antimicrobial Testing | Synthesis of peptides using this compound | Significant inhibition zones against various bacterial strains were observed, indicating potential as new antibiotics. |

| Antiviral Development | Creation of antiviral peptides from Fmoc-protected amino acids | Showed promising results in inhibiting viral replication, particularly against HIV. |

Mecanismo De Acción

The compound functions as a protected dipeptide in peptide synthesis. The protecting groups prevent unwanted side reactions during the synthesis process. The tert-butoxycarbonyl group protects the amino group of threonine, while the 9-fluorenylmethyloxycarbonyl group protects the amino group of valine. These groups are removed at specific stages to allow for the formation of peptide bonds.

Comparación Con Compuestos Similares

- tert-butoxycarbonyl-alanine-(9-fluorenylmethyloxycarbonyl-glycine)-hydroxyl

- tert-butoxycarbonyl-serine-(9-fluorenylmethyloxycarbonyl-leucine)-hydroxyl

Uniqueness:

- tert-butoxycarbonyl-threonine-(9-fluorenylmethyloxycarbonyl-valine)-hydroxyl is unique due to the specific combination of threonine and valine, which imparts distinct properties to the resulting peptides. The choice of protecting groups also influences the stability and reactivity of the compound during synthesis.

Actividad Biológica

Boc-Thr(Fmoc-Val)-OH is a protected amino acid derivative that plays a significant role in peptide synthesis. Its unique structural features, including the Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) protective groups, enable selective reactions, making it a valuable compound in the development of bioactive peptides. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

- Chemical Formula : C29H36N2O8

- Molecular Weight : 540.6 g/mol

- CAS Number : 887707-95-1

The compound features a threonine backbone with a valine side chain, contributing to its structural diversity and potential biological functions. The presence of hydroxyl groups enhances its reactivity and solubility in various environments, which is crucial for peptide synthesis.

Synthesis and Applications

This compound is primarily utilized in solid-phase peptide synthesis (SPPS). The protective groups allow for sequential coupling reactions while minimizing side reactions. This compound can be incorporated into peptides that may exhibit various biological activities, including:

- Antimicrobial properties

- Antiviral activity

- Cell signaling modulation

1. Antimicrobial Activity

Peptides synthesized with similar structures have shown promising antimicrobial effects. For example, research indicates that certain Fmoc-protected peptides exhibit activity against a range of bacterial strains, suggesting that this compound could also contribute to developing antimicrobial agents .

2. Antiviral Effects

Studies have demonstrated that peptides incorporating threonine residues can enhance antiviral responses. For instance, modifications in peptide structure can lead to increased efficacy against viruses such as HIV and influenza . This suggests that this compound could be pivotal in designing antiviral therapeutics.

3. Immunomodulatory Properties

Peptides derived from this compound may influence immune responses. Research on similar compounds has indicated their ability to modulate cytokine production, which is crucial for immune system regulation . This property makes them candidates for therapeutic applications in autoimmune diseases.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with other related compounds is presented below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Boc-Ser(Fmoc-Ala)-OH | Serine backbone with alanine | Simpler side chain; less steric hindrance |

| This compound | Threonine backbone with valine | Hydroxyl group provides different reactivity |

| Boc-Ser(Fmoc-Ile)-OH | Serine backbone with isoleucine | Larger side chain; impacts hydrophobicity |

| Boc-Thr(Fmoc-Asp(OtBu))-OH | Threonine with aspartic acid | Introduces negative charge; affects ionic interactions |

| Boc-Ser(Fmoc-Glu(OtBu))-OH | Serine with glutamic acid | Similar to aspartic acid but larger side chain |

This table illustrates how the structural characteristics of this compound can influence the properties of synthesized peptides compared to other derivatives.

Case Study 1: Peptide Synthesis and Antimicrobial Testing

A study synthesized a series of peptides using this compound and tested their antimicrobial activity against various bacterial strains. The results indicated that certain peptides exhibited significant inhibition zones, highlighting the potential of this compound in developing new antibiotics.

Case Study 2: Antiviral Peptide Development

Another research project focused on creating antiviral peptides from Fmoc-protected amino acids, including those derived from threonine. These peptides were tested for their ability to inhibit viral replication in cell cultures, showing promising results against HIV .

Propiedades

IUPAC Name |

(2S,3R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36N2O8/c1-16(2)23(26(34)38-17(3)24(25(32)33)31-28(36)39-29(4,5)6)30-27(35)37-15-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,16-17,22-24H,15H2,1-6H3,(H,30,35)(H,31,36)(H,32,33)/t17-,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFMYXFZGGHKJMR-CQLNOVPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC(C)C(C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)OC(=O)[C@H](C(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.